molecular formula C8H7FN2O3 B13421117 2-Fluoro-2'-nitroacetanilide CAS No. 3435-75-4

2-Fluoro-2'-nitroacetanilide

Cat. No.: B13421117
CAS No.: 3435-75-4
M. Wt: 198.15 g/mol
InChI Key: BUYNRSGTYSUEGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-2’-nitroacetanilide typically involves the nitration of acetanilide derivatives. One common method includes the reaction of acetanilide with nitric acid and sulfuric acid, which favors para substitution . Another method involves the use of acetyl nitrate or nitronium tetrafluoroborate, which predominantly results in ortho substitution . The reaction conditions often require careful control of temperature and solvent to achieve the desired product.

Industrial Production Methods: Industrial production of 2-Fluoro-2’-nitroacetanilide may involve large-scale nitration processes using similar reagents and conditions as those used in laboratory synthesis. The choice of nitrating agent and reaction conditions can significantly impact the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-2’-nitroacetanilide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Fluoro-2’-nitroacetanilide involves its interaction with molecular targets through its electron-donating and electron-withdrawing groups. These interactions can influence the compound’s reactivity and its ability to participate in various chemical reactions. The nitro group, in particular, plays a crucial role in its electrophilic substitution reactions .

Comparison with Similar Compounds

  • 4-Fluoro-2-nitroacetanilide
  • 2-Nitroacetanilide
  • 4-Nitroacetanilide

Comparison: 2-Fluoro-2’-nitroacetanilide is unique due to the presence of the fluorine atom, which significantly influences its chemical properties and reactivity. Compared to other nitroacetanilides, the fluorine substituent enhances the compound’s dipole moment and affects its interactions with other molecules . This makes it a valuable compound for specific applications where these properties are desired.

Properties

CAS No.

3435-75-4

Molecular Formula

C8H7FN2O3

Molecular Weight

198.15 g/mol

IUPAC Name

2-fluoro-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C8H7FN2O3/c9-5-8(12)10-6-3-1-2-4-7(6)11(13)14/h1-4H,5H2,(H,10,12)

InChI Key

BUYNRSGTYSUEGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CF)[N+](=O)[O-]

Origin of Product

United States

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